2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Synthesis Analysis
A related compound, (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide (AIFPA), was synthesized via a condensation reaction of (E)-N-(4-fluorophenyl)-2-(hydroxyimino) acetamide with acrylic acid and polymerized via free radical polymerization .Molecular Structure Analysis
The molecular structure of this compound is C15H13F2NO2S . The compound is a bisfluoro analog of modafinil .Scientific Research Applications
Cytotoxic Activity in Cancer Research
Research has demonstrated the potential of sulfonamide derivatives, including structures similar to the specified compound, in inhibiting cancer cell growth. For example, certain sulfonamide derivatives showed significant cytotoxic activity against breast and colon cancer cell lines, highlighting their potential as anticancer agents (Ghorab et al., 2015).
Structural Studies and Compound Interactions
Studies on amide-containing isoquinoline derivatives have provided insights into structural aspects and properties, such as their ability to form gels and crystalline solids with mineral acids, and their fluorescence emission properties when forming host–guest complexes (Karmakar et al., 2007). This research underscores the chemical versatility and potential applications in material science and analytical chemistry.
Synthesis and Chemical Reactions
The synthesis of tetrahydroisoquinolines through Pummerer-type cyclization demonstrates the chemical reactivity and potential for generating diverse chemical structures for further pharmacological exploration (Toda et al., 2000).
Enzyme Inhibition Studies
Compounds structurally related to the query molecule have been examined for their inhibitory effects on specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter synthesis. This research highlights the potential of these compounds to modulate enzyme activity and impact related physiological processes (Grunewald et al., 2006).
Fluorination Techniques in Organic Synthesis
Research into fluorination methods of quinolines indicates the importance of structural modifications for enhancing biological activity or modifying chemical properties, which can be critical for drug development and synthesis of biologically active compounds (Kidwai et al., 1999).
Mechanism of Action
Future Directions
The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that future research may focus on further clinical trials to evaluate its efficacy and safety in humans.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-11-27(25,26)23-10-9-16-5-8-19(13-17(16)14-23)22-20(24)12-15-3-6-18(21)7-4-15/h3-8,13H,2,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQYGWQMGZVZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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